ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL

描述

ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCl is a benzoic acid derivative characterized by an ethyl ester group at the 4-position of the benzene ring and a 2-aminophenyl substituent. The hydrochloride (HCl) salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

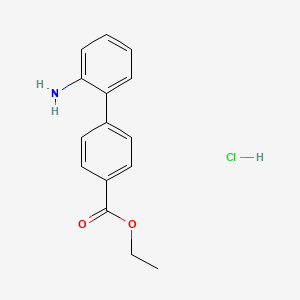

Structure

2D Structure

属性

IUPAC Name |

ethyl 4-(2-aminophenyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16;/h3-10H,2,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRCKRPMVQLITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-87-5 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2′-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355246-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthesis via Hydrazide Intermediate and Subsequent Functionalization

One common approach involves converting ethyl 4-aminobenzoate into hydrazide derivatives, which then undergo further reactions to introduce the 2-aminophenyl group.

Step 1: Formation of 4-aminobenzohydrazide

Ethyl 4-aminobenzoate (0.06 mol) is reacted with hydrazine hydrate (80%) in absolute ethanol under reflux for approximately 8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature to precipitate the hydrazide product, which is filtered and recrystallized from ethanol. This step yields white crystals with about 77% yield and melting point 222-225°C.

Step 2: Cyclization and Functional Group Transformations

The hydrazide intermediate can be further transformed into heterocyclic derivatives such as 1,3,4-oxadiazoles or other nitrogen-containing rings by reaction with suitable reagents like carbon disulfide or aldehydes under controlled conditions. For example, 4-aminobenzohydrazide reacts with potassium hydroxide and carbon disulfide in ethanol to form 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione derivatives.

Step 3: Formation of Schiff Bases and Further Derivatives

The amino group on the intermediate can be reacted with aldehydes (e.g., 3,5-dimethoxy-4-hydroxybenzaldehyde) in methanol with glacial acetic acid catalyst under reflux to form Schiff bases, which can be isolated by precipitation and recrystallization. Yields range from 53% to 62% depending on the specific derivative.

Synthesis via Acylation and Hydrazide Formation Followed by Isothiocyanate Addition

Another effective method involves acylation of ethyl 4-aminobenzoate followed by hydrazide formation and subsequent reaction with isothiocyanates to form thiosemicarbazides and triazole derivatives.

Step 1: Acylation

Ethyl 4-aminobenzoate is reacted with benzoyl chloride in ether with stirring to give ethyl 4-(benzoylamino)benzoate. The precipitate is collected, washed, and recrystallized from ethanol with a yield of approximately 67% and melting point of 137°C.

Step 2: Hydrazide Formation

The acylated ester is then refluxed with hydrazine hydrate in ethanol for about 30-45 minutes to form 4-(benzoylamino)benzoic acid hydrazide, which is filtered and washed. The yield is about 80%, with a melting point of 235°C.

Step 3: Reaction with Isothiocyanates

The hydrazide intermediate is reacted with alkyl or aryl isothiocyanates in ethanol under reflux conditions. Two methods are reported:

Method 1: Hydrazide (0.005 mol) in ethanol (30 mL) is mixed with isothiocyanate (0.005 mol) and 2N sodium hydroxide (8 mL), refluxed for 4 hours. Acidification with 2N hydrochloric acid precipitates the product, which is filtered and recrystallized from ethanol.

Method 2: Hydrazide and isothiocyanate are refluxed in ethanol for 2 hours, then 4N sodium hydroxide (15 mL) is added, and reflux continues for 4 more hours. Acidification and purification follow as in Method 1.

These steps yield 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thione derivatives with yields ranging from 51% to 59% depending on the substituents.

Reaction Conditions and Analytical Data

Advantages and Improvements in Preparation Methods

- The use of hydrazine hydrate and ethanol as solvents is common and provides good yields with relatively mild conditions.

- The two-step synthesis involving acylation followed by hydrazide formation and reaction with isothiocyanates allows for structural diversity in the final products and better control over purity.

- Method 2 (two-step reflux with stronger base addition) has been reported to give higher yields and reduced solvent usage, making it more efficient and environmentally friendly.

- Analytical techniques such as FTIR, 1H-NMR, and HPLC are used to confirm the structure and purity of intermediates and final compounds, ensuring reproducibility and quality.

化学反应分析

Types of Reactions: Ethyl 4-(2-aminophenyl)benzoate, hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of ethyl 4-(2-aminophenyl)benzoate hydrochloride in cancer treatment. Its derivatives have shown efficacy against various cancer cell lines by inhibiting key cellular pathways involved in proliferation and survival.

Case Study:

A study demonstrated that compounds similar to ethyl 4-(2-aminophenyl)benzoate exhibited significant cytotoxic effects on breast cancer cells, with IC50 values in the low micromolar range. The mechanism of action is believed to involve interference with signaling pathways critical for tumor growth and metastasis.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria.

Case Study:

Research indicated that ethyl 4-(2-aminophenyl)benzoate hydrochloride showed effective inhibition against Staphylococcus aureus and Escherichia coli. Structural modifications to the compound have been associated with enhanced antimicrobial efficacy.

Synthesis Overview:

- Starting Materials : The synthesis typically begins with 4-nitrobenzoic acid and an appropriate amine.

- Catalysis : Solid catalysts are often used to facilitate the esterification process.

- Hydrogenation : The nitro group is subsequently reduced to an amino group through hydrogenation, yielding the final product.

- Purification : The product is purified through recrystallization or chromatography to achieve the desired purity levels.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 4-(2-aminophenyl)benzoate hydrochloride can be influenced by its structural features. Modifications at various positions on the aromatic rings can lead to variations in potency and selectivity against biological targets.

| Compound Variant | Activity Level | Key Structural Features |

|---|---|---|

| Ethyl 4-(2-aminophenyl)benzoate | High | Presence of amino group enhances interaction with targets |

| Related Aromatic Derivatives | Moderate | Variations in substituents affect binding affinity |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Case Study:

In vitro studies demonstrated that derivatives of ethyl 4-(2-aminophenyl)benzoate could enhance neuronal cell survival under stress conditions, indicating a protective role against apoptosis.

作用机制

The mechanism of action of ethyl 4-(2-aminophenyl)benzoate, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Physical Properties

- Solubility: The HCl salt form of the target compound improves aqueous solubility, a critical factor for bioavailability in drug development. In contrast, non-ionic analogues (e.g., I-6230) may require formulation aids for solubility .

- Thermal Stability: Ethyl 4-(dimethylamino)benzoate shows superior performance in resin polymerization, achieving higher conversion rates than 2-(dimethylamino) ethyl methacrylate, indicating that substituent position and steric effects dictate reactivity .

生物活性

Ethyl 4-(2-aminophenyl)benzoate hydrochloride (CAS Number: 1355246-87-5) is a compound of significant interest in biological research due to its diverse pharmacological properties and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H16ClNO2

- Molecular Weight : 277.75 g/mol

- Functional Groups : Contains an ethyl ester and an amino group, which are crucial for its biological interactions.

The biological activity of ethyl 4-(2-aminophenyl)benzoate, HCl is primarily attributed to its ability to interact with various biological macromolecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity.

- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active benzoate moiety, which can further interact with biological pathways.

- Enzyme Modulation : The compound may modulate enzyme activities, potentially serving as an inhibitor or activator depending on the target.

Biological Applications

This compound has been utilized in several biological research contexts:

- Drug Development : Investigated for its potential as a lead compound in developing new therapeutic agents targeting various diseases.

- Enzyme Interaction Studies : Used to study the interactions between small molecules and enzymes, particularly in the context of metabolic pathways.

- Pharmacological Research : Explored for its effects on different biological systems, including cancer and infectious diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in 2021 evaluated the compound's effects on melanoma cells. This compound demonstrated significant inhibition of cell proliferation at nanomolar concentrations. The mechanism involved selective inhibition of histone deacetylase (HDAC) enzymes, leading to increased acetylation of histones and subsequent alterations in gene expression related to cell cycle regulation .

Case Study: Antimicrobial Properties

In another research effort, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited broad-spectrum antimicrobial activity by disrupting bacterial cell walls and membranes. In vivo testing showed promising results in protecting mice from infections caused by E. coli and MRSA .

Comparison with Similar Compounds

This compound shares structural similarities with other compounds but possesses unique properties due to its specific functional groups:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ethyl 4-aminobenzoate | Lacks the 2-aminophenyl group | Less potent in enzyme interactions |

| Methyl 4-(2-aminophenyl)benzoate | Methyl ester instead of ethyl | Different solubility and bioavailability |

常见问题

Q. What are the recommended synthetic routes for ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCl, and how can reaction efficiency be optimized?

A common approach involves esterification of 4-(2-aminophenyl)benzoic acid with ethanol under acidic catalysis, followed by HCl salt formation. Key parameters include temperature control (60–80°C) to avoid side reactions and the use of anhydrous conditions to improve yield. Catalytic hydrogenation may also reduce nitro intermediates to amines in multi-step syntheses . For optimization, monitor reaction progress via thin-layer chromatography (TLC) or HPLC, and adjust stoichiometry of reagents (e.g., HCl for salt formation) based on pH titration .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of the ethyl ester, aromatic protons, and amine functionality.

- Mass spectrometry (ESI or EI-MS) to verify molecular weight (e.g., exact mass: ~275.12 g/mol for the free base).

- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays).

- X-ray crystallography (using SHELX programs ) for definitive structural confirmation if single crystals are obtainable.

Q. What are the critical storage conditions to ensure compound stability?

Store as a hydrochloride salt at –20°C in airtight, light-protected containers. Desiccate to prevent hydrolysis of the ester group. Periodic stability testing via HPLC is advised, especially if used in long-term biological studies .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in polymer matrices be resolved?

Conflicting results may arise from variations in co-initiators or amine concentrations. For example, ETHYL 4-(dimethylamino)benzoate analogs show higher reactivity in resin cements compared to methacrylate derivatives, but this depends on the initiator system (e.g., diphenyliodonium hexafluorophosphate) . To resolve contradictions:

- Conduct controlled experiments with fixed initiator/amine ratios (e.g., 1:2 vs. 1:1).

- Use differential scanning calorimetry (DSC) to measure degree of conversion and FT-IR to track functional group changes .

Q. What methodologies are suitable for investigating the compound’s potential bioactivity?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC/MBC).

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ determination).

- Mechanistic studies : Employ fluorescence-based assays to probe interactions with DNA or proteins (e.g., fluorescence quenching with BSA) .

Q. How can computational modeling enhance understanding of the compound’s interactions?

- Perform density functional theory (DFT) calculations to map electron distribution, predicting reactivity at the amino or ester groups.

- Use molecular docking (e.g., AutoDock Vina) to simulate binding to biological targets (e.g., adenosine A₂A receptors ). Validate with experimental data (e.g., SPR or ITC binding assays).

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Q. How should researchers address discrepancies in impurity profiles during synthesis?

- Impurity identification : Use LC-MS/MS to detect by-products (e.g., unreacted starting materials or hydrolysis products).

- Process optimization : Adjust reaction time, temperature, or purification steps (e.g., recrystallization from ethanol/ether).

- Compare with reference standards (e.g., EP/BP guidelines) for pharmaceutical-grade purity .

Methodological Notes

- Contradiction Management : Cross-validate results using orthogonal techniques (e.g., NMR + XRD for structure; HPLC + DSC for purity).

- Advanced Tools : Leverage SHELX for crystallography , Gaussian for DFT, and PyMOL for visualizing docking poses.

- Biological Replication : Include triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。